molecular formula C19H16ClN3OS B2840106 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 450340-59-7

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No. B2840106
CAS RN: 450340-59-7
M. Wt: 369.87
InChI Key: DUTCNCYJNZGHBL-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide, also known as CP-154,526, is a small molecule antagonist that selectively targets corticotropin-releasing factor receptor 1 (CRF1). CRF1 is a G protein-coupled receptor that is primarily expressed in the brain, and is involved in the regulation of stress responses, anxiety, and depression. CP-154,526 has been extensively studied for its potential therapeutic applications in various psychological disorders, including anxiety, depression, and addiction.

Scientific Research Applications

Anti-Tubercular Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide: has been investigated for its anti-tubercular properties. Researchers have designed, synthesized, and evaluated a series of novel derivatives based on this compound. Among these derivatives, several exhibited significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, as well as compound 7e from Series-II, demonstrated promising anti-tubercular effects with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed that five of these compounds had even lower IC90 values, indicating their efficacy in combating tuberculosis. Importantly, these compounds were found to be non-toxic to human cells .

Antileishmanial Activity

While specific studies on N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide are limited, a related compound (compound 13) has demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed that compound 13 interacted favorably with the active site of LmPTR1, a potential target for antileishmanial drugs .

Antimalarial Evaluation

Although direct evidence for antimalarial activity of this compound is scarce, it’s worth noting that related pyrazolo[3,4-d]pyrimidines have been investigated for their antimalarial effects. Further research may explore the potential of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide in this context .

Anticonvulsant and Analgesic Properties

While not directly studied, the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives suggests potential anticonvulsant and analgesic activity. Further investigations are needed to validate these properties .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-5-2-3-8-15(12)19(24)21-18-16-10-25-11-17(16)22-23(18)14-7-4-6-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTCNCYJNZGHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

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